Cas no 1443345-91-2 (4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde)
4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde
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- MDL: MFCD19442941
- Inchi: 1S/C12H14FNOS/c13-12-2-1-10(9-15)11(7-12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2
- InChI Key: MGVFUJHTOKXSAI-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(F)C=C1CN1CCSCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505091-1g |
4-Fluoro-2-(thiomorpholinomethyl)benzaldehyde |
1443345-91-2 | 97% | 1g |
$*** | 2023-03-31 | |
| abcr | AB428041-1 g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde |
1443345-91-2 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB428041-5 g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde |
1443345-91-2 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB428041-1g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde; . |
1443345-91-2 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB428041-5g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde |
1443345-91-2 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 393023-1g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde |
1443345-91-2 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
| Fluorochem | 393023-5g |
4-Fluoro-2-[(4-thiomorpholino)methyl]benzaldehyde |
1443345-91-2 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
| Ambeed | A386969-5g |
4-Fluoro-2-(thiomorpholinomethyl)benzaldehyde |
1443345-91-2 | 97% | 5g |
$1700.0 | 2025-03-18 |
4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde Suppliers
4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde
4-Fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde: A Comprehensive Overview of Properties and Applications
4-Fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS No. 1443345-91-2) is a fluorinated benzaldehyde derivative with a thiomorpholine moiety, gaining attention in pharmaceutical and material science research. This compound, often referred to as 4-fluoro thiomorpholine benzaldehyde, exhibits unique chemical properties due to its fluorine substitution and thiomorpholin-4-ylmethyl side chain, making it valuable for various synthetic applications.
The molecular structure of 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde features a benzaldehyde core with a fluorine atom at the 4-position and a thiomorpholine group attached via a methylene bridge at the 2-position. This arrangement contributes to its electron-withdrawing characteristics and enhanced reactivity in nucleophilic addition reactions. Researchers have explored its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.
Recent studies highlight the growing interest in fluorinated benzaldehyde derivatives like 1443345-91-2 for their applications in medicinal chemistry. The presence of both fluorine and thiomorpholine groups makes this compound particularly interesting for designing enzyme inhibitors and receptor modulators. Its lipophilicity and metabolic stability properties are frequently discussed in pharmaceutical forums, addressing common search queries about "fluorinated drug candidates" and "thiomorpholine-containing compounds".
In material science, 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde has shown promise as a precursor for organic electronic materials. Its ability to form stable Schiff bases and coordination complexes makes it valuable for developing molecular sensors and catalysts. These applications align with current trends in green chemistry and sustainable material development, topics frequently searched by professionals in the field.
The synthesis of CAS 1443345-91-2 typically involves multistep organic reactions, with researchers optimizing conditions for higher yields and purity. Recent publications discuss improved methods for introducing the thiomorpholine moiety while maintaining the integrity of the aldehyde functionality. These advancements respond to common technical questions about "benzaldehyde derivative synthesis" and "fluorination techniques" in organic chemistry.
Analytical characterization of 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound typically appears as a white to pale yellow crystalline solid with specific melting point and solubility characteristics. These physical properties are crucial for researchers evaluating its potential in various applications, addressing frequent queries about "benzaldehyde derivative properties".
From a commercial perspective, 1443345-91-2 has seen growing demand in the research chemical market. Suppliers often highlight its high purity grades and custom synthesis options, responding to industry needs for specialty chemicals. The pricing and availability trends for this compound reflect the broader market for fluorinated pharmaceutical intermediates, a topic of interest for procurement specialists.
Safety considerations for handling 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde follow standard laboratory protocols for aldehyde compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during manipulation. These precautions address common workplace safety questions about "handling aromatic aldehydes" in research settings.
The future research directions for CAS 1443345-91-2 appear promising, with potential applications in drug discovery and advanced material development. Current investigations focus on its use in creating novel heterocyclic compounds and functional polymers. These developments align with trending research topics in medicinal chemistry and nanotechnology, areas generating significant academic and industrial interest.
For researchers working with 4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde, proper storage conditions (typically under inert atmosphere at low temperatures) and stability testing are essential considerations. These practical aspects respond to frequent technical queries about "benzaldehyde derivative storage" and "compound stability" in laboratory settings.
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